An In-Depth Technical Guide to 3-bromo-N-cyclopentyl-5-(trifluoromethyl)aniline: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-bromo-N-cyclopentyl-5-(trifluoromethyl)aniline: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 3-bromo-N-cyclopentyl-5-(trifluoromethyl)aniline, a valuable fluorinated building block for researchers and professionals in drug development and medicinal chemistry. While direct literature on this specific derivative is emerging, this document synthesizes data from its parent compound, 3-bromo-5-(trifluoromethyl)aniline, with established synthetic methodologies to offer a robust scientific resource. We will delve into its chemical identity, a detailed protocol for its synthesis via reductive amination, its physicochemical properties, and its potential applications as a strategic intermediate in the synthesis of complex molecules.
Core Chemical Identity and Structure
3-bromo-N-cyclopentyl-5-(trifluoromethyl)aniline is a derivative of 3-bromo-5-(trifluoromethyl)aniline, featuring a cyclopentyl group attached to the nitrogen atom. This modification significantly impacts its lipophilicity and steric profile, offering a unique scaffold for further chemical elaboration.
The foundational starting material is 3-bromo-5-(trifluoromethyl)aniline .[1] It is identified by the CAS Number 54962-75-3 .[1][2][3]
Deduced Structure and Molecular Information for the Target Compound
The introduction of a cyclopentyl group to the parent aniline yields the target compound with the following deduced characteristics:
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Chemical Name: 3-bromo-N-cyclopentyl-5-(trifluoromethyl)aniline
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Molecular Formula: C₁₂H₁₃BrF₃N
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Molecular Weight: 308.14 g/mol
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Chemical Structure:
Caption: Chemical structure of 3-bromo-N-cyclopentyl-5-(trifluoromethyl)aniline.
Physicochemical Properties
The properties of the parent aniline, 3-bromo-5-(trifluoromethyl)aniline, provide a baseline for understanding the target compound. The addition of the N-cyclopentyl group is expected to increase the molecular weight, boiling point, and lipophilicity (LogP), while likely decreasing the density and melting point (if the parent is solid) due to the disruption of crystal packing.
| Property | 3-bromo-5-(trifluoromethyl)aniline (Starting Material) | 3-bromo-N-cyclopentyl-5-(trifluoromethyl)aniline (Target Compound - Estimated) |
| CAS Number | 54962-75-3[1][2][3] | Not assigned |
| Molecular Formula | C₇H₅BrF₃N[1] | C₁₂H₁₃BrF₃N |
| Molecular Weight | 240.02 g/mol [1] | 308.14 g/mol |
| Appearance | Clear Yellow Liquid[4] | Yellow to brown liquid or low-melting solid |
| Boiling Point | 221-223°C[5] | > 250°C |
| Density | 1.71 g/mL[5] | ~1.5-1.6 g/mL |
| LogP | 3.05[3] | ~4.5 |
Synthesis Pathway: Reductive Amination
The most direct and widely utilized method for the N-alkylation of anilines is reductive amination.[6] This approach involves the reaction of the primary aniline with a ketone (in this case, cyclopentanone) to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This method is often preferred over direct alkylation with alkyl halides as it minimizes the risk of over-alkylation.
Caption: Workflow for the synthesis via reductive amination.
Detailed Experimental Protocol
This protocol is a representative procedure for the reductive amination of an electron-deficient aniline with a ketone.
Materials and Reagents:
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3-bromo-5-(trifluoromethyl)aniline (1.0 eq.)
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Cyclopentanone (1.2 eq.)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
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Dichloroethane (DCE) or Tetrahydrofuran (THF) (as solvent)
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Acetic Acid (catalytic amount, ~0.1 eq.)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate and Hexanes (for chromatography)
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-(trifluoromethyl)aniline (1.0 eq.) and dissolve it in anhydrous DCE or THF (to a concentration of ~0.2 M).
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Imine Formation: Add cyclopentanone (1.2 eq.) to the solution, followed by a catalytic amount of acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
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Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and any gas evolution.
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Reaction Monitoring: Continue stirring the reaction at room temperature for 4-24 hours until the starting material is fully consumed, as indicated by TLC or LC-MS analysis.
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Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Final Purification: The resulting residue should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 3-bromo-N-cyclopentyl-5-(trifluoromethyl)aniline.
Analytical Characterization
The structure of the synthesized compound should be confirmed using a suite of spectroscopic methods.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons (typically 3 distinct signals in the 7.0-7.5 ppm region), a broad signal for the N-H proton, and multiplets for the cyclopentyl protons (in the 1.5-4.0 ppm range).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the six aromatic carbons (with the carbon attached to the CF₃ group appearing as a quartet due to C-F coupling), and distinct signals for the carbons of the cyclopentyl group.
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¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet corresponding to the -CF₃ group is expected around -63 ppm (relative to CFCl₃).
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and the [M+2]⁺ ion due to the presence of bromine in an approximate 1:1 ratio.
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Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretching band around 3400 cm⁻¹, C-H stretches for the aromatic and aliphatic groups below 3100 cm⁻¹, and strong C-F stretching bands in the 1100-1350 cm⁻¹ region.
Applications in Drug Discovery and Development
Substituted anilines, particularly those containing fluorine, are privileged structures in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule. The bromo-substituent provides a versatile handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck reactions).
Therefore, 3-bromo-N-cyclopentyl-5-(trifluoromethyl)aniline is a strategic intermediate for the synthesis of:
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Kinase Inhibitors: Many kinase inhibitors feature an aniline core.
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GPCR Modulators: As building blocks for ligands targeting G-protein coupled receptors.
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Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides.[2]
The N-cyclopentyl group adds a three-dimensional character and increased lipophilicity, which can be crucial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. The safety profile of 3-bromo-N-cyclopentyl-5-(trifluoromethyl)aniline is expected to be similar to its parent compound.
Hazard Identification (based on 3-bromo-5-(trifluoromethyl)aniline):
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Causes skin irritation (H315).[1]
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Causes serious eye irritation (H319).[1]
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May cause respiratory irritation (H335).[1]
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Harmful if swallowed (H302) or inhaled (H332) has also been reported.[1]
Handling and Personal Protective Equipment (PPE):
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Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
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Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4]
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
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Wash hands thoroughly after handling.[4]
Storage:
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Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] The parent aniline is noted to be air-sensitive, so storage under an inert atmosphere is recommended.[4]
References
-
PubChem. N-Cyclopentylaniline. National Center for Biotechnology Information. [Link]
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PubChem. 3-Bromo-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
- Neog, K., et al. A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. The Journal of Organic Chemistry. 2016.
Sources
- 1. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 54962-75-3|3-Bromo-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 3-Bromo-5-(trifluoromethyl)aniline, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 6. thieme-connect.com [thieme-connect.com]
